![molecular formula C14H30O3Si B1581493 3-(Triethoxysilyl)propyl cyclopentane CAS No. 102056-64-4](/img/structure/B1581493.png)
3-(Triethoxysilyl)propyl cyclopentane
Overview
Description
“3-(Triethoxysilyl)propyl cyclopentane” is a chemical compound with the molecular formula C14H26O3Si . It has a molecular weight of 270.4399 .
Molecular Structure Analysis
The molecular structure of “3-(Triethoxysilyl)propyl cyclopentane” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is WILIUQPZJIGQLX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Triethoxysilyl)propyl cyclopentane” include a molecular weight of 270.44 . The compound has a density of 0.99 g/cm3, a boiling point of 115 °C, and a refractive index of 1.4513 .Scientific Research Applications
Oil Adsorption
This compound has been used to modify cellulose nanocrystals (CNC) to create aerogels that can adsorb oil . The aerogels were created using a freeze-drying method and were found to have a largely porous structure, which is ideal for adsorption . The aerogels were tested for their oil adsorption capacity, and the results showed that the sample modified with 3 wt% of the compound had the highest adsorption capacities .
Environmental Cleanup
The oil adsorption capabilities of the modified CNC aerogels make them suitable for environmental cleanup applications, particularly in the case of oil spills . The aerogels can be used to absorb the oil from water bodies, thereby reducing the environmental impact of the spill .
Industrial Wastewater Treatment
The oil adsorption properties of the modified CNC aerogels also make them useful in the treatment of industrial wastewater . They can be used to remove oil and other organic pollutants from the wastewater before it is discharged .
Material Science
In material science, this compound is used to modify the surface properties of nanomaterials . For example, it has been used to increase the hydrophobicity of CNC aerogels, which improves their oil adsorption capacity .
Rubber Nanocomposites
This compound has been used in the preparation of rubber nanocomposites . The nanocomposites were tested for their tear strength, which is an important property in many applications .
Chemical Synthesis
In chemical synthesis, this compound is used as a reagent due to its reactive silane group . The silane group can react with a variety of functional groups, making it a versatile reagent in the synthesis of a wide range of compounds .
Safety and Hazards
The safety data sheet for a related compound, N-[3-(Trimethoxysilyl)propyl]ethylenediamine, indicates that it may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling such compounds .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various organic and inorganic materials, acting as a coupling agent .
Mode of Action
It’s worth noting that similar compounds have been used to improve the connection between the surface of silica and the apolar styrene-butadiene rubber (sbr) matrix .
Biochemical Pathways
It’s known that similar compounds can influence the antioxidant action of a wide class of quinoline derivatives .
Result of Action
Similar compounds have been used to improve the mechanical and abrasion properties of silica-reinforced styrene-butadiene rubber composites .
properties
IUPAC Name |
3-cyclopentylpropyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-4-15-18(16-5-2,17-6-3)13-9-12-14-10-7-8-11-14/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILIUQPZJIGQLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCC1CCCC1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144569 | |
Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Triethoxysilyl)propyl cyclopentane | |
CAS RN |
102056-64-4 | |
Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102056644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Triethoxysilyl)propyl cyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50144569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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